methyl 2-cyano-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
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Overview
Description
Methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazine ring fused with a cyano group and a carboxylate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with cyanoacetic acid derivatives under acidic or basic conditions to form the benzoxazine ring. The reaction is usually carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or bases can be employed to enhance the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of benzoxazine oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated benzoxazine derivatives.
Scientific Research Applications
Methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of target proteins, leading to various biological effects. The benzoxazine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate: Similar structure but with a methyl group instead of a cyano group.
3,4-Dihydro-2H-benzo[1,4]oxazine-6-carbonitrile: Lacks the carboxylate ester group.
Uniqueness
Methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester, which confer distinct reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .
Properties
CAS No. |
534571-98-7 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 2-cyano-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-11(14)7-2-3-10-9(4-7)13-6-8(5-12)16-10/h2-4,8,13H,6H2,1H3 |
InChI Key |
GYKVJWCSLYVHNM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(CN2)C#N |
Origin of Product |
United States |
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